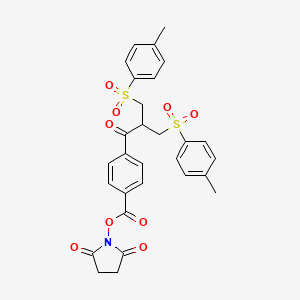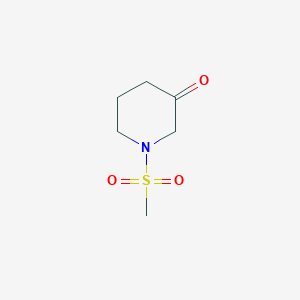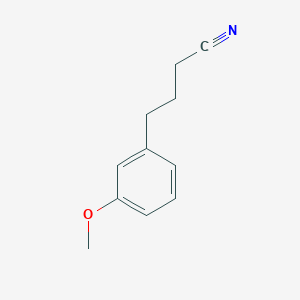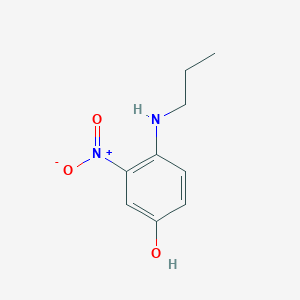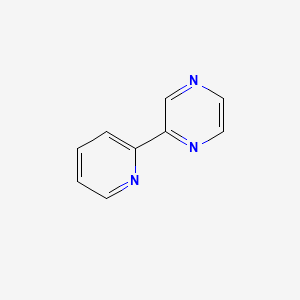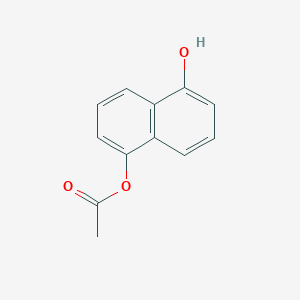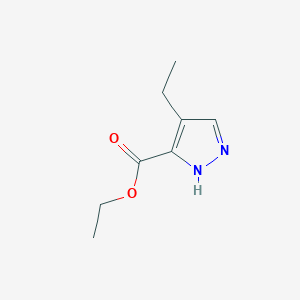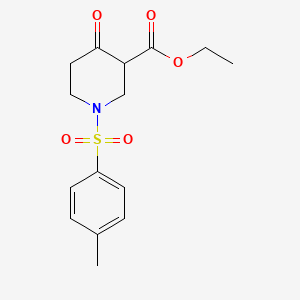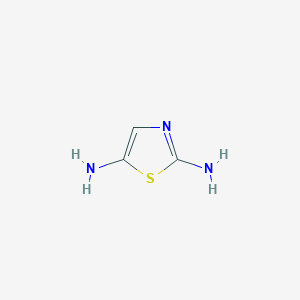
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
描述
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as JNJ-42165279, is a novel compound that has gained significant attention in scientific research. It belongs to the class of naphthalene derivatives and has shown potential in various therapeutic applications.
作用机制
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The compound binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine, which leads to the inhibition of ion channel opening. This results in a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the receptor. Additionally, the compound has limited solubility in water, which may pose challenges for in vivo experiments.
未来方向
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown significant potential in various therapeutic applications, and future research is needed to further explore its mechanisms of action and potential clinical applications. One future direction could be to investigate the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one for clinical use. Finally, future research could also investigate the potential of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a therapeutic agent for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a novel compound that has shown significant potential in various therapeutic applications. Its selectivity for the alpha-7 nicotinic acetylcholine receptor and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of anxiety, depression, cognitive disorders, and neurodegenerative diseases. Further research is needed to explore its mechanisms of action and potential clinical applications.
科学研究应用
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown potential in various therapeutic applications, including the treatment of anxiety, depression, and cognitive disorders. It acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASVQLMUBSTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



